[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide
Overview
Description
[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide is a complex organic compound that features a unique combination of adamantane and morpholine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide typically involves multiple steps. One common route includes the reaction of adamantane-1-carboxylic acid with 2-hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halide-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane moiety is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Medicine
In medicine, the compound is being investigated for its antiviral properties. The adamantane structure is similar to that found in antiviral drugs like amantadine, which is used to treat influenza.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by interfering with viral proteins. The compound’s structure allows it to bind to these proteins, preventing them from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral drug related to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
What sets [2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide apart is its combination of the adamantane and morpholine structures
Properties
IUPAC Name |
[2-hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO4.HI/c1-20(2-4-23-5-3-20)12-17(21)13-24-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,2-13H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASOEFBTLYMCGC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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